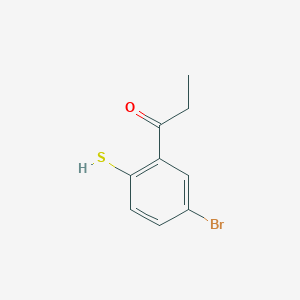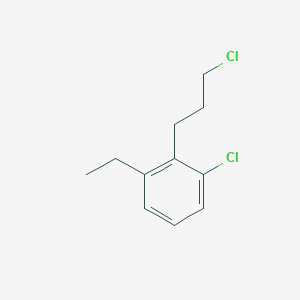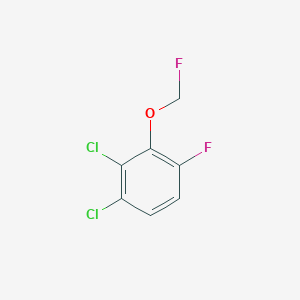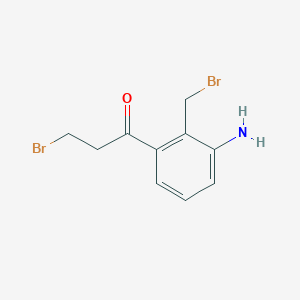
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H11Br2NO. This compound features a bromomethyl group and an amino group attached to a phenyl ring, along with a bromopropanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. For instance, starting from 3-bromomethylbenzene, the compound can be synthesized through a series of reactions involving bromination and subsequent amination under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
化学反応の分析
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the bromine atoms can be replaced by other functional groups, leading to a variety of substituted derivatives.
科学的研究の応用
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(3-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one: Similar structure but with a different position of the bromine atom.
1-(3-Amino-2-(bromomethyl)phenyl)propan-2-one: Lacks one bromine atom compared to the target compound.
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both bromomethyl and amino groups on the phenyl ring, along with the bromopropanone moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC名 |
1-[3-amino-2-(bromomethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-4-10(14)7-2-1-3-9(13)8(7)6-12/h1-3H,4-6,13H2 |
InChIキー |
GQBOUODEAUGKMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)CBr)C(=O)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


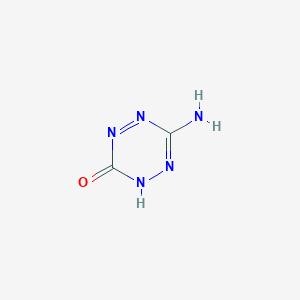
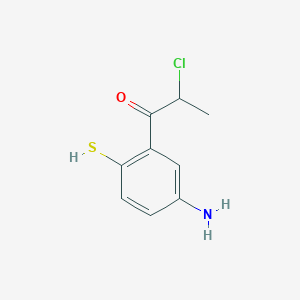
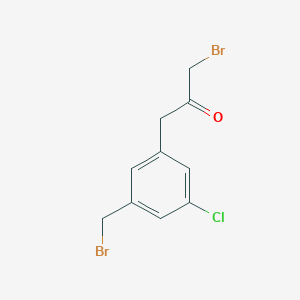
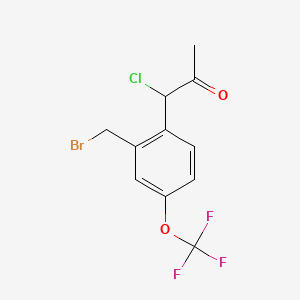
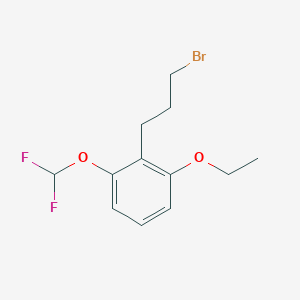
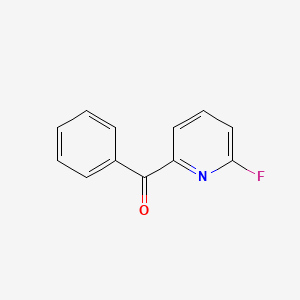



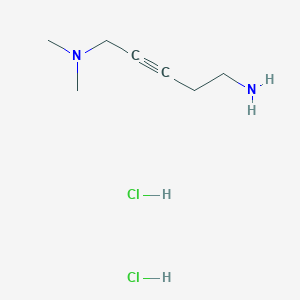
![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
